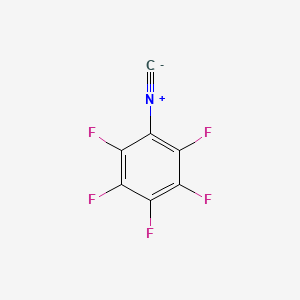

1,2,3,4,5-Pentafluoro-6-isocyanobenzene

Description

Contextualization within Perfluorinated Organic Chemistry

Perfluorinated organic compounds, where hydrogen atoms on a carbon backbone are replaced by fluorine, exhibit unique physicochemical properties. These include high thermal stability, chemical inertness, and distinct electronic characteristics. The introduction of fluorine atoms into an aromatic system, as seen in the pentafluorophenyl group of 1,2,3,4,5-Pentafluoro-6-isocyanobenzene, significantly influences the molecule's reactivity and electronic nature. The strong electron-withdrawing effect of the fluorine atoms creates a highly electron-deficient aromatic ring, which in turn affects the properties of attached functional groups. Research in perfluorinated compounds has seen a steady increase, indicating a growing interest in their potential applications across various scientific and industrial domains.

Significance of Isocyanide Functionality in Advanced Synthetic Chemistry

The isocyanide group (-N≡C) is a versatile functional group in modern synthetic chemistry. Isocyanides can act as both nucleophiles and electrophiles, a duality that makes them valuable reactants in a variety of chemical transformations. They are particularly well-known for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the efficient construction of complex molecules in a single step. Furthermore, isocyanides serve as important ligands in organometallic chemistry, capable of stabilizing transition metals in various oxidation states. The electronic properties of isocyanide ligands, specifically their σ-donating and π-accepting capabilities, can be fine-tuned by altering the organic substituent.

Overview of Research Trajectories for Perfluorinated Aromatic Systems

Research into perfluorinated aromatic systems is a dynamic and expanding area of chemistry. A significant focus of this research is the development of novel synthetic methodologies to introduce perfluorinated aryl moieties into organic molecules. These moieties can impart desirable properties such as enhanced thermal stability and lipophilicity, which are advantageous in the design of pharmaceuticals, agrochemicals, and advanced materials. Another key research trajectory involves the exploration of the unique reactivity of perfluorinated aromatic compounds, particularly their susceptibility to nucleophilic aromatic substitution. The development of new materials, such as fluorinated polymers and materials for organic electronics, is also a major driver of research in this field.

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily focuses on its synthesis, characterization, and its role as a ligand in organometallic chemistry. A key objective is to understand how the strongly electron-withdrawing pentafluorophenyl group influences the electronic properties and reactivity of the isocyanide functionality.

One notable area of investigation has been the synthesis and structural characterization of metal complexes containing the this compound ligand. For instance, the chromium complex [Cr(CO)₅(CNC₆F₅)] has been synthesized and studied to evaluate the ligand's electronic properties. nih.gov In this complex, the C≡N–C bond angle deviates from linearity to 173.6°, which is indicative of its strong π-acceptor character. researchgate.net

Theoretical studies, such as Energy Decomposition Analysis (EDA), have been employed to quantify the σ-donor and π-acceptor properties of this ligand. These studies have revealed that perfluorination of the aryl group in isocyanides leads to weaker σ-donor and stronger π-acceptor characteristics, making them electronically more similar to the carbonyl (CO) ligand. nih.gov This makes this compound a ligand of interest for stabilizing metal centers.

The table below summarizes some of the known data for a metal complex of this compound.

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C≡N–C Bond Angle | 173.6° |

Structure

3D Structure

Properties

CAS No. |

58751-09-0 |

|---|---|

Molecular Formula |

C7F5N |

Molecular Weight |

193.07 g/mol |

IUPAC Name |

1,2,3,4,5-pentafluoro-6-isocyanobenzene |

InChI |

InChI=1S/C7F5N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12 |

InChI Key |

IECARILSHTZCOX-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,4,5 Pentafluoro 6 Isocyanobenzene

Precursor Synthesis and Halogen-Exchange Strategies

The primary precursor for 1,2,3,4,5-Pentafluoro-6-isocyanobenzene is pentafluoroaniline. The synthesis of the pentafluorinated aromatic system itself often relies on building up from less fluorinated or non-fluorinated precursors, with halogen-exchange (HALEX) reactions being a cornerstone of industrial organofluorine chemistry. worktribe.comwikipedia.org

The HALEX process is used to convert aromatic chlorides to their corresponding fluorides. wikipedia.org This process typically involves heating an aryl chloride with an anhydrous alkali metal fluoride (B91410), such as potassium fluoride (KF) or caesium fluoride (CsF), in a polar aprotic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) at high temperatures (150-250 °C). wikipedia.orgresearchgate.net For instance, hexafluorobenzene (B1203771), a potential starting material for derivatization into pentafluoroaniline, can be synthesized from hexachlorobenzene (B1673134) through a high-temperature halogen exchange reaction catalyzed by aminophosphonium salts. google.com The efficiency of these reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.org

Once the perfluorinated ring is established, creating the necessary precursor for isocyanide synthesis is the next step. Pentafluoroaniline is a common and direct precursor. An established route to this intermediate is the reaction of hexafluorobenzene with ammonia. Another key precursor is 2',3',4',5',6'-pentafluoroformanilide, which is synthesized from pentafluoroaniline and a formylating agent like ethyl formate. rsc.org

Table 1: Halogen-Exchange Reaction Parameters

| Starting Material | Fluorinating Agent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Hexachlorobenzene | Potassium Fluoride (KF) | DMSO, DMF, Sulfolane | 150-250 °C | Hexafluorobenzene / Chlorofluorobenzenes |

| 4-Nitrochlorobenzene | Potassium Fluoride (KF) | DMSO | 150 °C | 1-Fluoro-4-nitrobenzene |

| 2,6-Dichlorobenzonitrile | Potassium Fluoride (KF) | Sulfolane | High Temperature | 2,6-Difluorobenzonitrile |

Carbene-Based Approaches to Isocyanide Formation

Carbene chemistry offers a direct route to the isocyanide functional group from primary amines. The most prominent method is the carbylamine reaction, also known as the Hofmann isocyanide synthesis. wikipedia.org This reaction involves the treatment of a primary amine with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521) (KOH), to generate dichlorocarbene (B158193) (:CCl₂) in situ. wikipedia.org The highly reactive dichlorocarbene then reacts with the primary amine to form the isocyanide. wikipedia.org

Applying this to the synthesis of this compound would involve the reaction of pentafluoroaniline with chloroform and a base. The reaction proceeds through the addition of the amine to the carbene, followed by elimination steps to yield the final isocyanide product. organic-chemistry.org Phase transfer catalysts, like benzyltriethylammonium chloride, are often employed to facilitate the reaction between the aqueous base and the organic-soluble reactants. wikipedia.org

Recent advancements have also explored the use of other carbenes, such as difluorocarbene (:CF₂), for isocyanide synthesis. organic-chemistry.org Difluorocarbene can be generated in situ from reagents like sodium chlorodifluoroacetate. organic-chemistry.org These methods provide an alternative to traditional routes and can be effective for a wide range of primary amines, including aryl amines. organic-chemistry.org Furthermore, N-heterocyclic carbenes (NHCs) have been shown to activate isocyanides for further reactions, demonstrating the versatile interplay between carbenes and the isocyanide functional group in organic synthesis. nih.gov

Multi-Step Synthetic Routes and Process Optimization

The most well-documented multi-step synthesis of this compound proceeds via the dehydration of a formamide (B127407) precursor. This method is common for isocyanide synthesis in general. wikipedia.org

The typical reaction pathway involves two main steps:

Formylation of Pentafluoroaniline: Pentafluoroaniline is reacted with a formylating agent to produce 2',3',4',5',6'-pentafluoroformanilide. A specific reported method involves reacting the monosodium salt of pentafluoroaniline with ethyl formate. rsc.org

Dehydration of the Formanilide (B94145): The resulting 2',3',4',5',6'-pentafluoroformanilide is then dehydrated to yield this compound. rsc.org This dehydration is a critical step and can be achieved using various powerful dehydrating agents. wikipedia.orgrsc.org A specific, albeit harsh, reported condition for this transformation is heating the formanilide with phosphorus pentoxide at 250 °C. rsc.org

Process optimization for this route focuses on the dehydration step, as it often requires harsh conditions. Milder and more efficient dehydrating agents are commonly used for other isocyanide syntheses and could be applied here. These include phosphorus oxychloride (POCl₃), toluenesulfonyl chloride (p-TsCl), phosgene (B1210022), or diphosgene, typically in the presence of a base like pyridine (B92270) or triethylamine. wikipedia.orgrsc.org The choice of reagent and reaction conditions (solvent, temperature, reaction time) is crucial for maximizing yield and minimizing side reactions. rsc.org Continuous flow synthesis offers a modern approach to streamline multi-step processes, allowing for better control over reaction parameters and potentially reducing the need to isolate intermediates. umontreal.caresearchgate.net

Table 2: Common Dehydrating Agents for Formamide to Isocyanide Conversion

| Dehydrating Agent | Typical Base | Key Characteristics |

|---|---|---|

| Phosphorus Pentoxide (P₄O₁₀) | None (High Temp) | Very powerful; often requires high temperatures. rsc.org |

| Phosphorus Oxychloride (POCl₃) | Pyridine, Triethylamine | Commonly used due to suitability for various motifs. rsc.org |

| Toluenesulfonyl Chloride (p-TsCl) | Pyridine | Effective, especially for non-sterically demanding formamides. rsc.org |

| Phosgene / Diphosgene | Pyridine, Triethylamine | Highly effective but also highly toxic. wikipedia.org |

| Burgess Reagent | Base often not required | A milder alternative for dehydration. wikipedia.org |

Considerations for Scale-Up and Green Chemistry Principles in Synthesis

Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces several challenges. iptsalipur.org Key parameters that must be carefully considered include mixing efficiency, heat transfer, and the handling of hazardous materials. iptsalipur.org For instance, formylation and dehydration reactions can be exothermic, requiring efficient cooling systems to maintain optimal temperatures and prevent runaway reactions. The viscosity of reaction mixtures can change significantly, impacting the choice of mixing equipment (e.g., impeller type and speed) to ensure homogeneity. iptsalipur.org Transferring materials between reaction vessels and purification steps also needs to be carefully managed to minimize product loss and ensure safety. iptsalipur.org

From a green chemistry perspective, the synthesis can be improved by adhering to several core principles. acs.org

Atom Economy: The dehydration of 2',3',4',5',6'-pentafluoroformanilide is preferable to the carbylamine reaction in terms of atom economy. The carbylamine reaction generates significant salt byproducts (3 moles of NaCl per mole of isocyanide). wikipedia.org The dehydration route, while using stoichiometric reagents, can be more atom-economical depending on the specific dehydrating agent used. acs.org

Use of Less Hazardous Reagents: Traditional reagents like phosgene are highly toxic. wikipedia.org Green chemistry encourages the use of alternatives like p-toluenesulfonyl chloride, which is considered a more sustainable option compared to POCl₃ or phosgene derivatives. rsc.org

Solvent Choice: Many syntheses rely on halogenated solvents like dichloromethane (B109758) (DCM), which are hazardous. rsc.org Identifying greener solvent alternatives is a key goal. rsc.org For fluorination reactions, developing methods that can be performed in water or under solvent-free conditions represents a significant advance. dntb.gov.ua

Waste Reduction: The E-factor, which measures the weight of waste produced per weight of product, is a useful metric for assessing the environmental impact of a synthesis. acs.org Optimizing reactions to improve yields and reduce the use of stoichiometric reagents and solvents directly lowers the E-factor. rsc.org The use of catalytic methods, where possible, is highly desirable as it minimizes waste. acs.orggreenchemistry-toolkit.org For example, enzymatic synthesis of fluorinated compounds is an emerging area that offers highly selective and environmentally benign routes, though its application to this specific compound is not yet established. nih.gov

Reaction Pathways and Mechanistic Investigations of 1,2,3,4,5 Pentafluoro 6 Isocyanobenzene

Nucleophilic Aromatic Substitution (S_NAr) Reactions of the Pentafluorophenyl Core

The pentafluorophenyl group is a well-established substrate for nucleophilic aromatic substitution (S_NAr) reactions. The presence of five strongly electron-withdrawing fluorine atoms significantly lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. nih.govresearchgate.net This reactivity is a cornerstone for the functionalization of polyfluorinated aromatic compounds.

Regioselectivity and Electronic Directing Effects of the Isocyanide Group

In S_NAr reactions of pentafluorophenyl (PFP) derivatives, substitution occurs with remarkable regioselectivity, predominantly at the para-position (C-4) relative to the existing substituent. nih.govresearchgate.netscispace.com This phenomenon is observed for a wide range of substituents on the PFP ring. The isocyanide (-NC) group in 1,2,3,4,5-pentafluoro-6-isocyanobenzene is a strong electron-withdrawing group, a property that is further enhanced by the perfluorinated ring. Computational studies on pentafluorophenyl isocyanide confirm its character as a potent π-acceptor, which lowers the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This electronic property further activates the entire aromatic core towards nucleophilic attack.

The pronounced preference for para-substitution is attributed to the superior ability of the fluorine atom at this position to stabilize the negative charge in the intermediate Meisenheimer complex. semanticscholar.org The electron-withdrawing isocyanide group, located at C-1, exerts its -I (inductive) and -M (mesomeric) effects, which maximally stabilize the transition state leading to the C-4 substitution product. Attack at the ortho positions is sterically hindered and electronically less favored, while meta-attack does not benefit from resonance stabilization involving the isocyanide group. Consequently, the reaction of this compound with nucleophiles almost exclusively yields 4-substituted-2,3,5,6-tetrafluoro-1-isocyanobenzene derivatives. nih.govresearchgate.netscispace.com

Reactivity with Diverse Nucleophiles (e.g., amines, alcohols, thiols)

The activated nature of the pentafluorophenyl ring allows it to react with a broad spectrum of nucleophiles. The reaction outcomes are generally clean, providing a reliable method for introducing various functional groups at the C-4 position. Common classes of nucleophiles include amines, alcohols, and thiols. researchgate.netresearchgate.netresearchgate.net

Amines: Primary and secondary amines readily displace the para-fluorine atom to form N-substituted tetrafluoroanilines.

Alcohols: In the presence of a base to generate the more nucleophilic alkoxide, alcohols react to form tetrafluoroalkoxybenzenes. researchgate.netscispace.com

Thiols: Thiols are particularly potent nucleophiles for this transformation, often reacting under mild basic conditions to yield tetrafluorophenyl sulfides. researchgate.netresearchgate.net The high nucleophilicity of the thiolate anion facilitates a rapid reaction. nih.gov

The general reactivity trend with these nucleophiles follows the order of their nucleophilicity and basicity, with thiolates often being the most reactive. researchgate.netnih.gov

| Nucleophile Class | Example Nucleophile | General Product Structure | Typical Conditions |

|---|---|---|---|

| Amines | R-NH₂ | 4-(R-NH)-2,3,5,6-tetrafluorophenyl isocyanide | Aprotic solvent (e.g., DMF, DMSO) |

| Alcohols | R-OH | 4-(R-O)-2,3,5,6-tetrafluorophenyl isocyanide | Base (e.g., NaH, K₂CO₃), aprotic solvent |

| Thiols | R-SH | 4-(R-S)-2,3,5,6-tetrafluorophenyl isocyanide | Base (e.g., Et₃N, K₂CO₃), aprotic solvent |

Mechanistic Elucidation via Kinetic Isotope Effects and Hammett Analysis

While specific mechanistic studies employing kinetic isotope effects (KIE) or Hammett analysis on this compound are not extensively reported, the principles of these techniques can be applied to understand its S_NAr mechanism. The generally accepted mechanism for S_NAr reactions is a two-step addition-elimination process involving a resonance-stabilized Meisenheimer intermediate. semanticscholar.org

Kinetic Isotope Effects (KIE): This technique involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org For the S_NAr reaction of this compound, a ¹²C/¹³C KIE at C-4 could provide insight into the rate-determining step. If the initial nucleophilic attack to form the Meisenheimer complex is rate-determining, a small normal KIE (k₁₂/k₁₃ > 1) would be expected due to the change in hybridization from sp² to sp³. wikipedia.org Conversely, if the subsequent C-F bond cleavage and elimination of the fluoride (B91410) ion is rate-limiting, a significant primary KIE would not be expected for the carbon atom, but could theoretically be measured for the C-F bond itself, although this is less common.

Hammett Analysis: This method correlates reaction rates for a series of meta- and para-substituted reactants with substituent constants (σ), providing information on the electronic nature of the transition state. semanticscholar.org While the substrate is fixed, a Hammett-style analysis could be performed by varying the substituents on a nucleophile (e.g., a series of substituted anilines or thiophenols). A negative ρ (rho) value from the Hammett plot would indicate the buildup of positive charge (or loss of negative charge) in the transition state of the rate-determining step, which is consistent with the nucleophile attacking the electron-deficient ring.

Reactivity of the Isocyanide Functional Group

The isocyanide group (-N≡C) is characterized by its unique electronic structure, possessing both nucleophilic and electrophilic character at the terminal carbon atom. This duality makes it a versatile functional group, particularly in the realm of multicomponent reactions and cycloadditions. nih.govnih.gov

Cycloaddition Reactions of this compound

Isocyanides are well-documented to participate as the one-carbon (C1) component in various cycloaddition reactions, leading to the formation of diverse five-membered heterocyclic rings. semanticscholar.orgresearchgate.net These reactions provide efficient pathways for complex molecule synthesis. The electron-withdrawing pentafluorophenyl group is expected to influence the reactivity of the isocyanide carbon, likely enhancing its electrophilicity and affecting its behavior in these transformations.

Isocyanides engage in several modes of cycloaddition, defined by the number of atoms contributed by each reacting partner.

[4+1] Cycloaddition: This is one of the most common reaction types for isocyanides. rsc.orgresearchgate.net In these reactions, the isocyanide acts as a "carbenoid" equivalent, reacting with a four-atom, 4π-electron system (a heterodiene). This pathway is a powerful tool for synthesizing five-membered heterocycles like pyrroles, imidazoles, and oxazoles. semanticscholar.orgresearchgate.net The reaction partner can be varied widely, including azadienes, oxadienes, and vinyl ketenes. rsc.org

[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these reactions involve the isocyanide reacting with a 1,3-dipole. The isocyanide acts as the dipolarophile. This approach is used to construct a variety of five-membered nitrogen-containing heterocycles. rsc.orgresearchgate.net

[3+1] Cycloaddition: While less common than [4+1] cycloadditions, this pathway involves the reaction of an isocyanide with a three-atom component, such as an aza-oxyallyl cation, to form four-membered rings or rearranged products. researchgate.net

The specific substrates and conditions for these reactions with this compound would determine the final product, with the C₆F₅ group serving as a sterically bulky and electronically modifying substituent.

| Cycloaddition Type | Reacting Partner (Example) | General Product Class |

|---|---|---|

| [4+1] | Conjugated Azadienes | Functionalized Pyrroles |

| [4+1] | α,β-Unsaturated Imines | Functionalized Imidazoles |

| [3+2] | Nitrone (1,3-dipole) | Oxadiazoline derivatives |

| [3+2] | Azomethine ylide (1,3-dipole) | Pyrroline derivatives |

| [3+1] | Aza-oxyallyl cations | Four-membered heterocycles or rearranged products |

Insertion Reactions into X-H Bonds (e.g., C-H, N-H, O-H)

Isocyanides can insert into various X-H bonds, a process often mediated by metal catalysts. This reactivity provides a direct route to forming new carbon-heteroatom and carbon-carbon bonds. Recent advances in metal catalysis have significantly expanded the scope of these transformations. rsc.org The combination of C-H bond activation and isocyanide insertion offers a powerful and efficient strategy for constructing complex molecules. rsc.org

For this compound, insertion reactions would likely proceed via an initial coordination of the isocyanide to a metal center. Subsequent oxidative addition of an X-H bond to the metal, followed by migratory insertion of the isocyanide into the metal-H or metal-R bond, would generate an imidoyl-metal intermediate. Reductive elimination would then yield the final product and regenerate the catalyst. The high electrophilicity of the isocyanide carbon in the pentafluorophenyl derivative could facilitate the migratory insertion step. While C-H bond activation/isocyanide insertion has been a major area of research, insertions into N-H and O-H bonds are also fundamental reactions, leading to formimidamides and formimidates, respectively.

Polymerization Mechanisms Involving this compound as a Monomer

While specific studies on the polymerization of this compound were not prominent in the reviewed literature, related pentafluorophenyl-containing monomers offer insights. For instance, polymers derived from pentafluorophenyl (PFP) acrylates are well-known precursors for creating functional materials. utwente.nl These PFP-containing polymers are valued for their ability to undergo post-polymerization modification, where the activated PFP ester groups react readily with amines to form stable amide bonds. utwente.nl

By analogy, this compound could potentially undergo polymerization to form poly(isocyanide)s. These polymers are known for their rigid, helical structures. The polymerization is typically initiated by organometallic complexes, such as those of nickel(II). The mechanism involves a repetitive migratory insertion of the isocyanide monomer into the growing polymer chain attached to the metal center. The resulting poly(this compound) would be a highly functional material, with the pendant pentafluorophenyl groups offering sites for subsequent chemical modification and imparting properties such as high thermal stability and hydrophobicity.

Electrophilic Activation and Subsequent Transformations of the Isocyanide Carbon

The carbon atom of the isocyanide group is divalent and can exhibit both nucleophilic and electrophilic character. Coordination to a Lewis acid or a transition metal center significantly enhances its electrophilicity, making it susceptible to attack by nucleophiles. vu.nl

In the case of this compound, the electron-withdrawing nature of the C₆F₅ ring already polarizes the isocyanide group, increasing the electrophilic character of the carbon. Upon coordination to a metal, this effect is amplified. This activation is the key step in many catalytic reactions, including insertion reactions and multicomponent reactions. vu.nl For example, the reaction of a metal-coordinated isocyanide with a nucleophile (Nu⁻) leads to the formation of an imidoyl-metal species (M-C(Nu)=N-Ar), which is a central intermediate in a wide range of transformations. vu.nlmdpi.com

Multi-Component Reaction (MCR) Chemistry of this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govwustl.edu Isocyanides are cornerstone reagents for some of the most important MCRs. researchgate.net

Ugi, Passerini, and Related Isocyanide-Based MCRs

The Passerini and Ugi reactions are the most prominent examples of isocyanide-based MCRs. mdpi.comwalisongo.ac.id The high reactivity of this compound makes it an excellent component for these transformations.

Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents. organic-chemistry.org The electrophilic nature of this compound would facilitate its addition to the carbonyl component.

Ugi Reaction: This is a four-component reaction between an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid, yielding a dipeptide-like α-acylamino amide. beilstein-journals.orgnih.gov The generally accepted mechanism involves the initial formation of an imine from the amine and carbonyl compound. The isocyanide then adds to the protonated imine (iminium ion), forming a highly reactive nitrilium ion intermediate. mdpi.comnih.gov This intermediate is then trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to give the final product. beilstein-journals.orgnih.gov The use of this compound in Ugi reactions allows for the incorporation of the electron-deficient pentafluorophenyl group into the final product, which can be useful for modulating the biological activity or material properties of the resulting molecule.

The versatility of these reactions allows for the creation of large libraries of complex molecules from simple building blocks, a strategy widely used in drug discovery. wustl.eduresearchgate.net

Table of Reactants and Products in Isocyanide-Based MCRs

| Reaction Name | Reactants | General Product Structure |

| Passerini Reaction | Isocyanide (R-NC), Aldehyde/Ketone (R'CHO/R'R''CO), Carboxylic Acid (R'''COOH) | α-Acyloxy Amide |

| Ugi Reaction | Isocyanide (R-NC), Aldehyde/Ketone (R'CHO/R'R''CO), Amine (R'''NH₂), Carboxylic Acid (R''''COOH) | α-Acylamino Amide |

Stereochemical Control and Diversity-Oriented Synthesis via MCRs

Multicomponent reactions (MCRs), particularly those involving isocyanides, are highly effective tools for the rapid generation of molecular complexity from simple precursors in a single synthetic operation. researchgate.net This efficiency makes them exceptionally well-suited for Diversity-Oriented Synthesis (DOS), a strategy that aims to create structurally diverse small-molecule libraries to explore vast areas of chemical space. nih.govcam.ac.uk The isocyanide this compound serves as a valuable building block in this context, enabling the introduction of the versatile pentafluorophenyl moiety into complex molecular scaffolds.

A key feature of isocyanide-based MCRs, such as the Ugi and Passerini reactions, is their ability to generate new stereocenters. ru.nl The spatial arrangement of atoms at these centers is critical, especially in medicinal chemistry, where different stereoisomers (enantiomers or diastereomers) of a molecule can exhibit profoundly different biological activities. ru.nlnih.gov Consequently, controlling the stereochemical outcome of these reactions is a primary objective in their application.

The primary strategies for achieving stereocontrol in MCRs utilizing this compound fall into two main categories:

Substrate-Based Control: This approach relies on the use of a chiral reactant—be it the amine, aldehyde, or carboxylic acid component—to direct the stereochemistry of the newly formed chiral centers. The inherent chirality of the substrate influences the transition state of the reaction, favoring the formation of one diastereomer over the other. This method has been widely applied in diastereoselective Ugi reactions. ru.nl

Catalyst-Based Control: Asymmetric catalysis involves the use of a chiral catalyst to create a chiral environment that influences the reaction pathway, leading to the preferential formation of one enantiomer. Chiral Lewis acids and Brønsted acids have been successfully employed to catalyze enantioselective three-component reactions involving the α-addition of isocyanides to imines. ru.nlmdpi.com This strategy is powerful as it allows for the synthesis of chiral, non-racemic products from entirely achiral starting materials.

The convergence of MCRs, stereochemical control, and the unique properties of this compound provides a robust platform for DOS. By systematically varying the aldehyde, amine, and carboxylic acid inputs in a stereocontrolled Ugi or Passerini reaction, libraries of compounds with high skeletal, substituent, and stereochemical diversity can be rapidly assembled. frontiersin.orgmdpi.com The incorporation of the pentafluorophenyl group is particularly advantageous for creating libraries aimed at drug discovery, as this functional group can enhance metabolic stability and participate in specific protein-ligand interactions.

The following table provides a representative example of how a diastereoselective Ugi four-component reaction (U-4CR) employing a chiral amine can be used to generate a library of structurally and stereochemically distinct products.

Table 1: Representative Diastereoselective Ugi Reactions for Diversity-Oriented Synthesis This table illustrates a generalized reaction scheme for demonstrating the principles of DOS and stereocontrol. The specific reactants and results are representative examples based on established MCR chemistry.

| Entry | Aldehyde | Chiral Amine | Carboxylic Acid | Isocyanide | Product Structure | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | (R)-α-Methylbenzylamine | Acetic Acid | This compound | 85 | 90:10 | |

| 2 | 4-Chlorobenzaldehyde | (R)-α-Methylbenzylamine | Acetic Acid | This compound | 82 | 92:8 | |

| 3 | Isobutyraldehyde | (R)-α-Methylbenzylamine | Acetic Acid | This compound | 78 | 85:15 | |

| 4 | Benzaldehyde | (S)-Phenylglycinol | Propionic Acid | This compound | 88 | 95:5 | |

| 5 | Cyclohexanecarboxaldehyde | (S)-Phenylglycinol | Propionic Acid | This compound | 81 | 97:3 |

Coordination Chemistry of 1,2,3,4,5 Pentafluoro 6 Isocyanobenzene

Electronic Structure and Ligand Field Effects in Perfluorinated Isocyanide Complexes

The electronic properties of 1,2,3,4,5-pentafluoro-6-isocyanobenzene as a ligand are distinct from its non-fluorinated counterpart, phenyl isocyanide. The perfluorination of the aryl group leads to a lowering of the frontier orbital energies, making it a weaker σ-donor and a stronger π-acceptor. nih.gov This enhanced π-acidity is a key feature of its coordination chemistry. In comparison to carbon monoxide (CO), most isocyanides are better σ-donors and weaker π-acceptors; however, trifluoromethylisocyanide (B13736015) is an exception with coordination properties very similar to CO. wikipedia.org

The electronic character of C₆F₅NC makes it electronically more akin to the carbonyl ligand than non-fluorinated isocyanides. nih.gov This is a consequence of the inductive effect of the fluorine atoms, which withdraws electron density from the isocyanide carbon. This results in a stabilization of the metal d-orbitals through π-backbonding, where the metal donates electron density into the π* orbitals of the isocyanide ligand. This interaction is crucial in stabilizing low-valent metal centers.

The strong π-acceptor nature of this compound is expected to lead to a large ligand field splitting in its transition metal complexes. Ligand field theory posits that strong field ligands, which are good σ-donors and/or π-acceptors, cause a larger energy separation between the d-orbitals of the central metal ion. While specific ligand field parameters for a wide range of C₆F₅NC complexes are not extensively documented, its electronic similarity to other strong-field ligands suggests that it would rank high in the spectrochemical series. The ν(C≡N) stretching frequency in the infrared spectrum of isocyanide complexes is a diagnostic tool for their electronic character. wikipedia.org In complexes where the isocyanide is primarily a σ-donor, this frequency shifts to higher energies compared to the free ligand. Conversely, in electron-rich systems where π-backbonding is significant, the frequency shifts to lower energies.

The combination of its σ-donor and π-acceptor capabilities makes this compound a versatile ligand for stabilizing metal centers in various oxidation states. nih.gov

Synthesis and Structural Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound can be achieved through various methods, including the direct reaction of the isocyanide with a metal precursor or by substitution of other ligands, such as carbon monoxide. A notable example is the synthesis of [Cr(CO)₅(CNC₆F₅)], which has been prepared and structurally characterized. nih.gov

The structural features of these complexes provide valuable insights into the nature of the metal-ligand bond. The M-C-N angle in isocyanide complexes is indicative of the degree of π-backbonding. In complexes with significant back-donation, this angle often deviates from linearity (180°). wikipedia.org For instance, in [Cr(CO)₅(CNC₆F₅)], the C-N-C angle of the isocyanide ligand shows a significant deviation from linearity. nih.gov The ν(C≡N) stretching frequency in the IR spectrum is also a key characteristic, providing information about the electronic environment of the isocyanide ligand upon coordination. wikipedia.org

| Complex | Synthesis Method | Key Bond Lengths (Å) | Key Bond Angles (°) | ν(C≡N) (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| [Cr(CO)₅(CNC₆F₅)] | Reaction of Cr(CO)₆ with CNC₆F₅ | Cr-C(isocyanide): 1.945(4) | C-N-C: 173.6 | Not reported | nih.gov |

NMR spectroscopy has also been employed to characterize pentafluorophenyl complexes of nickel, palladium, and platinum, providing information on the electronic environment of the perfluorinated ring upon coordination. rsc.org

Main Group Metal Coordination Chemistry

The coordination chemistry of this compound with main group metals is a less explored area compared to its transition metal chemistry. Isocyanides can form complexes with main group elements, where they can act as Lewis bases. The strong electron-withdrawing nature of the pentafluorophenyl group in C₆F₅NC would be expected to reduce the Lewis basicity of the isocyanide carbon, potentially making coordination to main group metals less favorable compared to more electron-rich isocyanides.

While direct coordination complexes of this compound with main group metals are not well-documented in the literature, related research provides some insights. For instance, the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been used as a catalyst in reactions involving the activation of cyano groups, which are electronically related to isocyanides. acs.orgresearchgate.net This suggests the potential for interaction between the electron-deficient boron center and the nitrogen or carbon of the isocyanide. However, this does not represent a stable, isolable coordination complex in the traditional sense.

Further research is needed to fully elucidate the coordination behavior of this compound with a variety of main group metals and to characterize the resulting complexes.

Catalytic Applications of Metal-Isocyanide Complexes Derived from this compound

Metal complexes containing isocyanide ligands are known to be active catalysts in a range of organic transformations. The electronic and steric properties of the isocyanide ligand can be tuned to optimize the catalytic performance of the metal center. The unique electronic profile of this compound, with its strong π-accepting character, makes its metal complexes interesting candidates for catalysis.

In homogeneous catalysis, the solubility and reactivity of the catalyst are paramount. Metal complexes of this compound are expected to be soluble in organic solvents, making them suitable for a variety of solution-phase reactions. While specific examples of homogeneous catalytic applications utilizing complexes of this particular isocyanide are limited in the literature, the broader field of isocyanide-metal catalysis provides a framework for potential applications.

One relevant area is in cross-coupling reactions. For example, a dual-catalytic system for C-S cross-coupling reactions has been developed that utilizes an Iridium photosensitizer and a Nickel-Cerium metallacycle. The efficiency of this system was significantly enhanced by the presence of a pentafluorophenyl group on one of the ligands, which facilitates favorable phenyl–pentafluorophenyl interactions. mdpi.com Although this example does not involve a coordinated isocyanide, it highlights the potential of the pentafluorophenyl moiety to influence catalytic activity.

Given the electronic similarity of C₆F₅NC to CO, its metal complexes could potentially be applied in carbonylation-type reactions and other transformations where strong π-acceptor ligands are beneficial. wikipedia.org

The immobilization of homogeneous catalysts onto solid supports is a key strategy for developing heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. The pentafluorophenyl group of this compound provides a potential anchor for surface modification.

The functionalization of surfaces with specific chemical groups can alter their properties and is a critical step in the development of new materials and catalysts. While there are no specific reports on the use of this compound for surface modification, the general principles of surface chemistry suggest that this molecule could be attached to various substrates. For instance, the aromatic ring could interact with surfaces through π-stacking or other non-covalent interactions. Covalent attachment could also be envisioned through reactions involving the fluorine atoms, although this would likely require harsh conditions.

The development of heterogeneous catalysts based on metal complexes of this compound remains an area for future exploration. The unique electronic properties of the ligand could lead to novel catalytic activities when the complex is supported on a solid material.

Advanced Spectroscopic and Structural Elucidation of 1,2,3,4,5 Pentafluoro 6 Isocyanobenzene and Its Derivatives

High-Resolution Rotational Spectroscopy for Precise Molecular Conformation and Dynamics

High-resolution rotational spectroscopy, particularly microwave spectroscopy, is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. By analyzing the absorption of microwave radiation, which induces transitions between rotational energy levels, highly accurate rotational constants can be obtained. These constants are inversely proportional to the moments of inertia of the molecule, from which bond lengths and bond angles can be derived with exceptional precision.

For 1,2,3,4,5-Pentafluoro-6-isocyanobenzene, it is expected that the molecule is planar, with the isocyano group lying in the plane of the benzene (B151609) ring. The C2v symmetry of the pentafluorophenyl group would be slightly perturbed by the linear isocyano (-N≡C) group. Rotational spectroscopy would be able to confirm this planarity and provide precise structural parameters.

Hypothetical Rotational Constants for this compound

| Parameter | Hypothetical Value (MHz) |

|---|---|

| Rotational Constant A | 1500 |

| Rotational Constant B | 800 |

| Rotational Constant C | 523 |

Furthermore, the study of isotopically substituted species (e.g., containing ¹³C or ¹⁵N) would allow for the determination of the coordinates of individual atoms within the molecule, leading to a complete and unambiguous structural determination. Fine and hyperfine structures in the rotational spectra, arising from nuclear quadrupole coupling of the ¹⁴N nucleus, could also provide valuable information about the electronic environment around the nitrogen atom in the isocyano group.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Force Field Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups and bonding arrangements.

The IR and Raman spectra of this compound are expected to be rich in information. The most characteristic vibration will be the N≡C stretching mode of the isocyanide group, which typically appears in the region of 2100-2200 cm⁻¹. mdpi.com The position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. The highly electron-withdrawing nature of the five fluorine atoms is expected to shift this stretching frequency to a higher wavenumber compared to non-fluorinated aryl isocyanides.

The vibrations of the pentafluorophenyl ring will also give rise to a series of characteristic bands. These include C-F stretching modes, which are typically strong in the IR spectrum and appear in the 1100-1400 cm⁻¹ region, and aromatic C=C stretching vibrations in the 1400-1650 cm⁻¹ range.

A complementary Raman spectrum would be essential for observing vibrations that are weak or inactive in the IR spectrum, particularly those that involve a significant change in polarizability, such as symmetric stretching modes of the aromatic ring.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N≡C Stretch | 2115 - 2150 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1650 | IR, Raman |

| C-F Stretch | 1100 - 1400 | IR |

| Ring Breathing Mode | 800 - 1000 | Raman |

A detailed force field analysis, often aided by computational methods such as Density Functional Theory (DFT), would allow for the assignment of all observed vibrational bands to specific molecular motions. This analysis provides quantitative insights into the bond strengths and force constants within the molecule.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Mapping

Multi-nuclear NMR spectroscopy is arguably one of the most powerful tools for elucidating the electronic structure of molecules in solution. For this compound, ¹⁹F NMR is particularly informative due to the five fluorine atoms on the aromatic ring. nih.govnih.gov

The ¹⁹F NMR spectrum is expected to show three distinct resonances corresponding to the fluorine atoms in the ortho, meta, and para positions relative to the isocyano group. The chemical shifts of these fluorine nuclei are highly sensitive to the electronic effects of the isocyano substituent. ucsb.eduthermofisher.com The isocyano group is known to be electron-withdrawing, which would influence the shielding of the neighboring fluorine atoms.

Furthermore, spin-spin coupling between the fluorine nuclei will provide valuable structural information. Large three-bond (³JFF) and four-bond (⁴JFF) coupling constants are expected between adjacent and meta-disposed fluorine atoms, respectively. The magnitude of these coupling constants can aid in the unambiguous assignment of the resonances. slideshare.net

Predicted ¹⁹F NMR Data for this compound (relative to CFCl₃)

| Position | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|

| F-2,6 (ortho) | -140 to -150 | ³JF2-F3 ≈ 20 Hz, ⁴JF2-F4 ≈ 5 Hz, ⁵JF2-F5 ≈ 15 Hz |

| F-3,5 (meta) | -160 to -170 | ³JF3-F2 ≈ 20 Hz, ³JF3-F4 ≈ 20 Hz |

| F-4 (para) | -155 to -165 | ³JF4-F3 ≈ 20 Hz, ⁴JF4-F2 ≈ 5 Hz |

In addition to ¹⁹F NMR, ¹³C NMR would reveal the chemical environments of the carbon atoms. The isocyanide carbon is expected to have a characteristic chemical shift, and the aromatic carbons will show splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.).

X-ray Diffraction Analysis of Single Crystals for Absolute Configuration and Solid-State Structure

X-ray diffraction analysis of a single crystal provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. nuph.edu.ua For this compound, a successful crystal structure determination would confirm the planarity of the molecule and provide precise measurements of the C-F, C-C, C-N, and N≡C bond lengths. nih.gov

The packing of the molecules in the crystal lattice would be of significant interest. The highly fluorinated nature of the molecule suggests that intermolecular interactions such as C-H···F, C-F···π, and F···F contacts could play a crucial role in the crystal packing. researchgate.net Analysis of the crystal structure would reveal the presence of any such interactions and their geometric parameters.

While a crystal structure for the target molecule is not currently available, data from related pentafluorophenyl derivatives can provide insights into the expected structural features. For instance, the C-N≡C linkage in isocyanides is generally found to be nearly linear. nih.gov

Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

|---|---|

| C-N≡C angle | ~175-180° |

| N≡C bond length | ~1.15 - 1.18 Å |

| C-F bond length | ~1.32 - 1.35 Å |

The absolute configuration of chiral derivatives could also be determined using anomalous dispersion effects in X-ray diffraction.

Mass Spectrometry for Isotopic Fingerprinting and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

The high-resolution mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a compound containing carbon, hydrogen, nitrogen, and five fluorine atoms.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pathways of perhalogenated aromatic compounds often involve the loss of halogen atoms or small neutral molecules. rsc.org For this compound, likely fragmentation pathways would include the loss of the isocyano group (as CN or HCN), the loss of fluorine atoms, and the cleavage of the aromatic ring. researchgate.net

Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| [C₇F₅N]⁺ | [C₆F₅]⁺ | CN |

| [C₇F₅N]⁺ | [C₇F₄N]⁺ | F |

| [C₆F₅]⁺ | [C₅F₃]⁺ | CF₂ |

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), could be used to isolate the molecular ion and study its collision-induced dissociation, providing more detailed information about the fragmentation pathways. dphen1.com Isotopic labeling studies, for example, using ¹³C or ¹⁵N, could further confirm the proposed fragmentation mechanisms.

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

Quantum chemical methods are instrumental in elucidating the electronic landscape of 1,2,3,4,5-pentafluoro-6-isocyanobenzene. These studies quantify its electronic characteristics and predict its chemical behavior. The perfluorination of the phenyl ring significantly alters the electronic properties compared to the non-fluorinated analogue, phenyl isocyanide, leading to a ligand with weaker σ-donor and stronger π-acceptor capabilities. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com For this compound, computational studies show that perfluorination significantly lowers the energy of both the HOMO and LUMO compared to phenyl isocyanide. nih.gov

The lowered HOMO energy indicates that the molecule is a weaker σ-donor, as its outermost electrons are held more tightly. Conversely, the significantly lowered LUMO energy makes it a potent π-acceptor, readily accepting electron density from a metal center into its antibonding orbitals. This combination of properties makes it electronically more similar to the carbonyl (CO) ligand than its non-fluorinated counterpart. nih.gov

| Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| CNC6H5 (Phenyl isocyanide) | -6.61 | -0.56 | 6.05 |

| CNC6F5 (Pentafluorophenyl isocyanide) | -7.85 | -1.92 | 5.93 |

Table 1: Calculated Frontier Orbital Energies for Phenyl Isocyanide and Pentafluorophenyl Isocyanide. Data derived from computational studies. nih.gov

The electron density distribution in this compound is heavily skewed by the fluorine substituents. The high electronegativity of fluorine causes a strong inductive withdrawal of electron density from the aromatic ring, a phenomenon that can be quantified through methods like Natural Bond Orbital (NBO) analysis.

Density Functional Theory (DFT) Calculations for Reaction Pathway Mapping

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions, providing detailed information about the energetics of reaction pathways. mdpi.comresearchgate.net While specific, comprehensive reaction pathway studies for this compound are not widely published, the methodologies are well-established for exploring its reactivity.

DFT calculations are employed to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point with a single imaginary frequency in its vibrational analysis.

By calculating the energies of the reactants and the transition state, the activation energy (Ea) for a given reaction step can be determined. For this compound, this approach could be used to study its participation in reactions such as nucleophilic attack at the isocyanide carbon, cycloadditions, or its coordination to a metal center. The high π-acidity of the ligand suggests that its coordination chemistry would be a particularly rich area for such mechanistic studies. nih.govnih.gov For example, DFT can be used to compare the activation barriers for ligand substitution reactions, providing insight into the kinetics of complex formation.

| Metal Fragment | ΔG°complex with CNC6H5 (kJ mol⁻¹) | ΔG°complex with CNC6F5 (kJ mol⁻¹) | Difference (ΔΔG°) |

|---|---|---|---|

| [V(CO)5]- | -195 | -216 | -21 |

| [Cr(CO)5] | -165 | -166 | -1 |

| [Mn(CO)5]+ | -219 | -194 | +25 |

Table 2: Calculated Gibbs Complexation Energies (ΔG°) for Phenyl Isocyanide and Pentafluorophenyl Isocyanide with Various Metal Carbonyl Fragments. These values reflect the thermodynamic favorability of the coordination reaction. nih.gov

Reactions are typically performed in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these effects in two primary ways: implicitly and explicitly.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which is important for polar molecules like this compound.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is computationally more demanding but can capture specific short-range interactions, such as hydrogen bonding or other direct coordination effects between the solute and solvent molecules. For reactions where specific solvent interactions are believed to play a key mechanistic role, an explicit or hybrid (implicit + explicit) model is often necessary for accurate results.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. nih.govnih.gov This technique is valuable for conformational analysis and for studying intermolecular interactions in condensed phases.

For this compound, the molecule is largely rigid due to its aromatic ring. Conformational analysis via MD would primarily focus on the rotation around the C-N single bond connecting the isocyanide group to the phenyl ring, exploring the rotational barrier and preferred orientations.

MD simulations are particularly powerful for studying intermolecular interactions. A simulation of multiple this compound molecules in a liquid or solid state would reveal preferred packing arrangements. Due to the electron-deficient nature of the perfluorinated ring, strong intermolecular interactions such as π-π stacking would be expected. These simulations can calculate radial distribution functions to show the probable distances between different atoms, providing a detailed picture of the bulk structure and interactions that govern the material's physical properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to create mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netbrieflands.com These models are instrumental in predicting the behavior of new chemical entities, thereby streamlining research and development by prioritizing compounds with desirable characteristics. researchgate.netresearcher.life In the context of this compound, QSAR/QSPR modeling could offer a predictive framework for its reactivity in various chemical transformations.

As of the current body of scientific literature, specific QSAR or QSPR models dedicated to predicting the reactivity of this compound have not been extensively reported. However, the principles of QSAR/QSPR provide a clear roadmap for how such predictive models could be developed. This would involve the systematic collection of experimental reactivity data for a series of structurally related isocyanobenzene (B1200496) derivatives and the subsequent correlation of this data with a wide array of calculated molecular descriptors.

The development of a robust QSAR/QSPR model for the reactivity of this compound would hypothetically encompass the following key stages:

Data Set Compilation: A crucial first step is the assembly of a high-quality dataset. This would require experimental data on the reactivity of a series of isocyanobenzene compounds in a specific, well-defined chemical reaction. The reactivity metric could be, for instance, the reaction rate constant, yield, or equilibrium constant.

Molecular Descriptor Calculation: For each compound in the dataset, a comprehensive set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition and connectivity.

Topological Descriptors: These are numerical representations of molecular shape and branching.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as atomic charges. nih.govresearchgate.net

Model Development and Validation: With the dataset of compounds, their experimental reactivity, and the calculated descriptors, statistical methods are employed to build the QSAR/QSPR model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors and the observed reactivity. brieflands.comnih.gov The predictive power of the resulting model must be rigorously validated to ensure its reliability. nih.govmdpi.com

A hypothetical QSAR model for the reactivity of isocyanobenzene derivatives might take the following general form:

Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Where c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

For this compound, descriptors related to its distinct electronic nature would likely be of high importance. The strong electron-withdrawing effect of the five fluorine atoms significantly influences the electron density distribution in the aromatic ring and on the isocyano group, which is a key factor in its reactivity. nih.gov Therefore, quantum-chemical descriptors that capture this electronic profile would be expected to feature prominently in any QSAR/QSPR model of its reactivity.

The following table illustrates a hypothetical set of descriptors that could be considered in a QSAR/QSPR study of the reactivity of fluorinated isocyanobenzenes.

| Descriptor Category | Specific Descriptor Example | Potential Influence on Reactivity |

| Quantum-Chemical | Energy of the LUMO (ELUMO) | A lower ELUMO would suggest greater susceptibility to nucleophilic attack. |

| Dipole Moment | Influences long-range intermolecular interactions and solubility. | |

| Atomic charge on the isocyano carbon | Directly relates to the electrophilicity or nucleophilicity of the reactive center. | |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Balaban J Index | A measure of the topological shape of the molecule. | |

| Constitutional | Molecular Weight | Basic property that can correlate with physical properties. |

| Number of Fluorine Atoms | Directly quantifies the extent of fluorination, a key structural feature. |

While a dedicated QSAR/QSPR model for this compound reactivity is not currently available, the application of these computational techniques holds promise for future investigations into the reactivity of this and related fluorinated compounds. Such models would be invaluable for the in silico design of new reagents and for predicting their chemical behavior, thereby accelerating the discovery and optimization of novel chemical transformations.

Emerging Applications of 1,2,3,4,5 Pentafluoro 6 Isocyanobenzene in Advanced Organic Synthesis

As a Building Block for Novel Fluorinated Heterocyclic Compounds

The dual electrophilic and nucleophilic character of the isocyanide carbon makes 1,2,3,4,5-pentafluoro-6-isocyanobenzene a valuable component in multicomponent reactions (MCRs) and cycloadditions for the synthesis of fluorinated heterocycles. nih.govbeilstein-journals.org These reactions are prized for their efficiency and ability to generate molecular diversity from simple starting materials. mdpi.com

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for creating peptide-like structures and other complex acyclic molecules which can serve as precursors to heterocycles. beilstein-journals.orgnih.gov In these reactions, the pentafluorophenyl isocyanide acts as a key component, incorporating the C6F5 moiety into the final product. The highly electron-withdrawing nature of the pentafluorophenyl group can significantly influence the reactivity of the intermediates and the properties of the resulting products.

When bifunctional reactants are used in these MCRs, the reactive nitrilium intermediate, formed from the isocyanide, can be trapped by an intramolecular nucleophilic attack, leading directly to the formation of various heterocyclic systems. nih.gov Furthermore, this compound is an effective partner in [4+1] cycloaddition reactions, where it reacts with conjugated heterodienes to afford a wide range of five-membered heterocyclic scaffolds, including pyrroles, imidazoles, and oxazoles. rsc.orgsemanticscholar.org

| Reaction Type | Other Reactants | Resulting Heterocyclic Core | Key Feature |

|---|---|---|---|

| Ugi 4-Component Reaction (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino Amide Precursor | Builds complex acyclic precursors for subsequent cyclization into heterocycles like benzodiazepines or hydantoins. beilstein-journals.orgnih.gov |

| Passerini 3-Component Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Carboxamide Precursor | Efficiently creates highly functionalized esters and amides, which can be cyclized to form lactones or other O-heterocycles. nih.govnih.gov |

| [4+1] Cycloaddition | Conjugated Heterodienes (e.g., azadienes, oxadienes) | Pyrroles, Imidazoles, Oxazoles | Direct, atom-economical route to five-membered aromatic heterocycles. rsc.orgsemanticscholar.org |

| Intramolecular Nitrilium Trapping | Bifunctional reactants (e.g., 2-aminophenols) | Benzoxazoles, Quinoxalines | One-pot synthesis of fused heterocyclic systems via an MCR cascade. nih.govmdpi.com |

In the Construction of Complex Perfluorinated Scaffolds and Functional Molecules

Beyond the synthesis of simple heterocycles, this compound serves as a foundational reagent for constructing larger, more intricate perfluorinated scaffolds and macrocycles. technologypublisher.com The general strategy involves a two-stage approach: first, an isocyanide-based multicomponent reaction to assemble a linear, functionalized precursor, followed by a separate cyclization step to form the complex scaffold. beilstein-journals.orgnih.gov

In the initial MCR, the pentafluorophenyl isocyanide introduces both a point of diversity and a highly reactive handle for the subsequent transformation. The resulting linear product, bearing the C6F5 group, can be cyclized through various methods. One of the most effective is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The pentafluorophenyl ring is extremely electron-poor and highly susceptible to substitution of its fluorine atoms (typically at the para position) by nucleophiles. nih.gov By incorporating a suitable nucleophile at the other end of the MCR product, a macrocyclization can be induced, leading to the formation of complex, fluorinated macrocyclic peptides and peptidomimetics. beilstein-journals.orgresearchgate.net

| Stage | Reaction | Role of Pentafluorophenyl Group | Outcome |

|---|---|---|---|

| Stage 1: Precursor Assembly | Isocyanide-Based Multicomponent Reaction (e.g., Ugi) | Incorporates the C6F5 moiety into a linear, functionalized backbone. | A linear peptide-like molecule containing a pentafluorophenyl group and a terminal nucleophile (e.g., -NH2, -OH). beilstein-journals.org |

| Stage 2: Scaffold Formation | Intramolecular Nucleophilic Aromatic Substitution (SNAr) | Acts as the electrophilic site for ring-closing, with a fluorine atom serving as the leaving group. nih.gov | A complex, perfluorinated macrocyclic or bicyclic scaffold with defined stereochemistry and functionality. researchgate.net |

As a Reagent in the Functionalization of Specialty Materials (excluding polymeric material properties and environmental impact)

The distinct reactivity of its two functional ends makes this compound an ideal candidate for the surface functionalization of non-polymeric specialty materials. This application leverages the ability of the isocyanide group to act as a strong anchor to metal surfaces while the exposed pentafluorophenyl ring modifies the surface properties. rsc.org

This process is typically achieved through the formation of self-assembled monolayers (SAMs). researchgate.net When a metal substrate, such as gold, silver, or copper, is exposed to a solution of this compound, the isocyanide headgroup coordinates strongly to the metal surface, forming a dense, ordered molecular layer. researchgate.netmdpi.com

The outward-facing "tail" of the monolayer is composed of the highly fluorinated phenyl rings. Perfluorinated surfaces are known for their unique properties, including low surface energy, hydrophobicity, and chemical inertness. core.ac.uk By forming a SAM of pentafluorophenyl isocyanide, these properties can be imparted to the underlying material. This can be used to control wetting, reduce adhesion, and protect the material from corrosion without altering its bulk characteristics. researchgate.netmdpi.com The high stability and dense packing of such SAMs make them robust and effective for tailoring surface interactions at the molecular level. mdpi.com

| Material Substrate | Functionalization Method | Role of Isocyanide Group | Resulting Surface Properties |

|---|---|---|---|

| Gold (Au) Surfaces | Liquid Phase Deposition of SAM | Acts as a strong coordinating headgroup, anchoring the molecule to the gold substrate. rsc.org | Low surface energy, increased hydrophobicity, resistance to non-specific protein adsorption. core.ac.ukmdpi.com |

| Copper (Cu) or Silver (Ag) | Spontaneous Self-Assembly from Solution | Forms a coordinate bond with the metal surface, creating a protective monolayer. researchgate.net | Enhanced corrosion resistance, chemical inertness, and tailored wettability. mdpi.com |

| Titanium-containing Diamond-like Carbon (Ti-DLC) | Liquid Phase Deposition of SAM | Binds to the surface, creating an organized molecular layer. | Reduced friction coefficient and modified surface free energy. researchgate.net |

Future Research Directions and Outlook

Development of Novel Stereoselective Synthetic Routes

A primary frontier in the chemistry of 1,2,3,4,5-pentafluoro-6-isocyanobenzene is the development of synthetic routes that afford chiral molecules with high stereoselectivity. While isocyanides are versatile building blocks, controlling stereochemistry in their reactions is a significant challenge. Future research will likely focus on applying modern asymmetric catalysis to reactions involving this fluorinated isocyanide.

Recent advancements have demonstrated the power of catalytic asymmetric transformations of isocyanides to construct complex molecules with non-central chirality, such as axial, planar, or helical chirality. beilstein-journals.orgbeilstein-journals.orgresearchgate.net A promising future direction is the application of these methods to this compound. The use of chiral catalysts, such as chiral phosphoric acids, or transition metal complexes with chiral ligands (e.g., based on palladium or silver), could enable highly enantioselective reactions. beilstein-journals.orgbeilstein-journals.org For instance, catalytic asymmetric versions of multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction could yield axially chiral imidazo[1,2-a]pyridines where the pentafluorophenyl group plays a key role in defining the chiral axis. beilstein-journals.org Similarly, dynamic kinetic resolution of bridged biaryls using this compound as a nucleophile could provide access to novel atropisomeric biaryls. beilstein-journals.orgbeilstein-journals.org

Table 1: Future Goals in Stereoselective Synthesis

| Research Goal | Rationale and Approach | Potential Impact |

|---|---|---|

| Asymmetric Multicomponent Reactions | Employ chiral phosphoric acids or metal catalysts to control the stereochemical outcome of reactions like the Ugi or Groebke–Blackburn–Bienaymé reactions involving pentafluorophenyl isocyanide. beilstein-journals.org | Efficient, one-pot synthesis of complex, optically active heterocyclic compounds for pharmaceutical and materials science applications. |

| Construction of Non-Central Chirality | Utilize palladium- or silver-catalyzed isocyanide insertion and cycloaddition reactions to create molecules with axial, planar, or helical chirality. beilstein-journals.orgresearchgate.net | Access to novel chiral ligands, materials with unique optical properties, and complex molecular architectures. |

| Dynamic Kinetic Resolution (DKR) | Apply pentafluorophenyl isocyanide as a key reagent in the DKR of racemic starting materials, such as biaryl lactones or lactams, to generate single-enantiomer products. beilstein-journals.orgbeilstein-journals.org | Provides a highly efficient route to enantiomerically pure atropisomers, which are valuable scaffolds in asymmetric catalysis and medicinal chemistry. |

Exploration of Photoredox and Electrochemistry in its Transformations

Visible-light photoredox catalysis and electrochemistry offer powerful, mild, and sustainable alternatives to traditional synthetic methods. researchgate.netprinceton.edu These techniques excel at generating reactive radical intermediates, enabling transformations that are often difficult to achieve under thermal conditions. The electron-deficient nature of the pentafluorophenyl ring makes this compound an excellent candidate for exploration in this context.

Future research is poised to leverage these modern synthetic tools. For instance, the strategic incorporation of pentafluorophenyl groups has been shown to enhance the performance of dual-catalytic systems by promoting favorable phenyl–pentafluorophenyl interactions, which can extend the excited-state lifetime of a photosensitizer. mdpi.com This precedent suggests that this compound could be a key component in designing highly efficient photoredox-mediated cross-coupling reactions. mdpi.com Furthermore, visible-light-induced multicomponent reactions involving isocyanides are an emerging area, and applying these methods to the pentafluorophenyl derivative could lead to novel molecular scaffolds. dntb.gov.ua

Electrochemistry provides another avenue for activating this compound. Electrochemical methods can precisely control the redox potential to generate radical cations or anions, which can then participate in a variety of synthetic transformations. rsc.orgtue.nl The development of electrochemical couplings or cycloadditions involving this compound could provide access to new chemical space under waste-free, reagent-free conditions. rsc.orgresearchgate.net

Table 2: Future Goals in Photoredox and Electrochemistry

| Research Goal | Rationale and Approach | Potential Impact |

|---|---|---|

| Photoredox-Mediated Radical Reactions | Use visible-light photocatalysts to generate radical intermediates from pentafluorophenyl isocyanide for addition, cyclization, or cross-coupling reactions. researchgate.netsemanticscholar.org | Mild and selective methods for C-C and C-heteroatom bond formation, with applications in late-stage functionalization. |

| Dual-Catalytic Photoredox Systems | Design systems where the pentafluorophenyl group participates in catalyst-substrate interactions to improve reaction efficiency and selectivity. mdpi.com | Enhanced control over complex chemical transformations and development of more powerful catalytic cycles. |

| Electrochemical Synthesis | Develop anodic or cathodic methods to activate pentafluorophenyl isocyanide, enabling novel coupling reactions or functionalizations without chemical redox agents. rsc.orgtue.nl | Greener, more sustainable synthetic routes to valuable fluorinated compounds with high atom economy. |

Integration into Continuous Flow Chemistry Systems and Automation

Isocyanide chemistry is often hampered by practical challenges, including the potent, unpleasant odor and potential instability of the reagents. researchgate.netrsc.orgchemrxiv.org Continuous flow chemistry offers a transformative solution to these problems by enabling the in situ generation and immediate consumption of reactive intermediates in a closed, contained system. researchgate.netchemrxiv.orgchemrxiv.org This approach significantly enhances safety, minimizes operator exposure, and allows for precise control over reaction parameters such as temperature, pressure, and residence time.

A key future direction is the development of fully integrated and automated flow systems for the synthesis and subsequent derivatization of this compound. bris.ac.uk Such systems would involve a reactor module for the dehydration of the corresponding formamide (B127407) precursor to generate the isocyanide, which is then directly channeled into a second reactor module to react with other substrates. rsc.org This "make-and-use" strategy avoids the need to isolate and store the potentially unstable isocyanide. researchgate.net

Automation of these flow systems would enable high-throughput screening of reaction conditions and the rapid synthesis of large libraries of fluorinated compounds for drug discovery and materials science. researchgate.netbris.ac.uk This would accelerate the discovery of new reactions and novel molecules with desirable properties.

Table 3: Future Goals in Continuous Flow Chemistry and Automation

| Research Goal | Rationale and Approach | Potential Impact |

|---|---|---|

| In-Situ Generation and Use | Develop a continuous flow process where pentafluorophenyl isocyanide is synthesized and immediately used in a subsequent reaction without isolation. researchgate.netchemrxiv.org | Improved safety, reduced waste, and enhanced reaction efficiency by using the unstable intermediate as it is formed. |

| Automated Synthesis Platforms | Integrate flow reactors with robotic systems for automated reagent handling, reaction optimization, and product analysis. bris.ac.uk | Accelerated discovery of new chemical entities and rapid generation of compound libraries for screening. |

| Telescoped Multistep Syntheses | Design multistep, continuous flow sequences that use pentafluorophenyl isocyanide as a key building block to construct complex molecular targets in a single, uninterrupted process. | Streamlined synthesis of high-value fluorinated molecules, reducing manufacturing time and cost. |

Bio-Inspired Chemistry and Applications in Ligand Design for Biocatalysis

The intersection of organofluorine chemistry and biology is a rapidly expanding field. nih.govresearchgate.net Bio-inspired chemistry seeks to mimic the principles of natural systems to design new catalysts and functional molecules. mdpi.comornl.gov this compound is a particularly interesting molecule in this context due to the combination of its unique electronic properties and the known ability of isocyanides to coordinate strongly to transition metals.

The perfluorinated aryl group makes this isocyanide a very strong π-acceptor ligand, electronically similar to carbon monoxide but with tunable steric properties. nih.gov This makes it a compelling candidate for the design of ligands for both synthetic catalysts and metalloenzymes. nih.govnih.govresearchgate.net Future research could focus on incorporating this compound into larger molecular scaffolds to create novel ligands that can modulate the activity and selectivity of biocatalysts. For example, it could serve as a "warhead" for inhibiting metalloenzymes or as a non-innocent ligand that actively participates in the catalytic cycle.

Furthermore, the field of enzymatic synthesis of fluorinated compounds is advancing, with enzymes like fluorinases and cytochrome P450s being engineered to perform novel C-F bond formations and other transformations on fluorinated substrates. nih.govnih.govelsevierpure.com A forward-looking research goal would be to explore the compatibility of this compound with natural or engineered enzyme systems. This could involve using enzymes to catalyze reactions on the fluorinated ring or using the isocyanide itself as a probe or ligand to study enzyme active sites.

Table 4: Future Goals in Bio-Inspired Chemistry and Biocatalysis

| Research Goal | Rationale and Approach | Potential Impact |

|---|---|---|

| Ligand Design for Metalloenzymes | Synthesize conjugates of pentafluorophenyl isocyanide to create potent and selective inhibitors or modulators of metalloenzymes by leveraging its strong metal-coordinating ability. | Development of new chemical probes for chemical biology and potential therapeutic agents. |